molecular formula C8H9FN2S B1517279 (2-Fluoro-5-methylphenyl)thiourea CAS No. 1038356-01-2

(2-Fluoro-5-methylphenyl)thiourea

Cat. No. B1517279
CAS RN: 1038356-01-2
M. Wt: 184.24 g/mol
InChI Key: RRGPZBVVSCBSCQ-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-methylphenyl)thiourea” is a chemical compound with the CAS Number: 1038356-01-2 . It has a molecular weight of 184.24 and is typically in powder form .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-5-methylphenyl)thiourea” is C8H9FN2S . The InChI Code is 1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) .


Physical And Chemical Properties Analysis

“(2-Fluoro-5-methylphenyl)thiourea” is a powder with a molecular weight of 184.24 . The storage temperature is room temperature .

Scientific Research Applications

Antibacterial and Antioxidant Potential

The compound has shown promising antibacterial and antioxidant potential. It has been very active both in vitro and in vivo against G6Pase and moderately active against other selected enzymes .

Pharmacological Evaluation

There has been pharmacological evaluation of thiourea derivatives, indicating potential medicinal applications. While not specific to “(2-Fluoro-5-methylphenyl)thiourea”, similar compounds have been studied for their biological activity .

Herbicidal and Cytokinin-like Activities

Urea and thiourea derivatives have been prepared to examine their herbicidal and cytokinin-like activities. This suggests potential agricultural applications for “(2-Fluoro-5-methylphenyl)thiourea” as well .

Safety and Hazards

The safety information for “(2-Fluoro-5-methylphenyl)thiourea” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

(2-fluoro-5-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGPZBVVSCBSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-methylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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